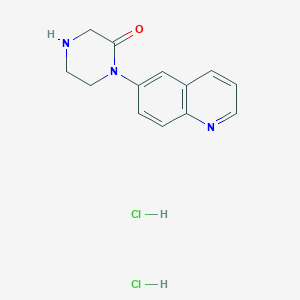
1-(Quinolin-6-yl)piperazin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-6-yl)piperazin-2-one dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-6-yl)piperazin-2-one dihydrochloride typically involves the reaction of quinoline derivatives with piperazine. One common method includes the use of palladium-catalyzed Buchwald-Hartwig coupling reactions. For instance, N-Boc-piperazine can be coupled with quinoline derivatives under palladium catalysis to form the desired product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Quinolin-6-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
1-(Quinolin-6-yl)piperazin-2-one dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Quinolin-6-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with dopamine receptors or other neurotransmitter systems, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds also contain a quinoline ring and have shown similar biological activities.
Brexpiprazole: A quinoline derivative used as an antipsychotic drug.
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Uniqueness
1-(Quinolin-6-yl)piperazin-2-one dihydrochloride is unique due to its specific chemical structure, which combines the quinoline ring with a piperazine moiety
Properties
Molecular Formula |
C13H15Cl2N3O |
|---|---|
Molecular Weight |
300.18 g/mol |
IUPAC Name |
1-quinolin-6-ylpiperazin-2-one;dihydrochloride |
InChI |
InChI=1S/C13H13N3O.2ClH/c17-13-9-14-6-7-16(13)11-3-4-12-10(8-11)2-1-5-15-12;;/h1-5,8,14H,6-7,9H2;2*1H |
InChI Key |
QZMFQLMRCKYZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC3=C(C=C2)N=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


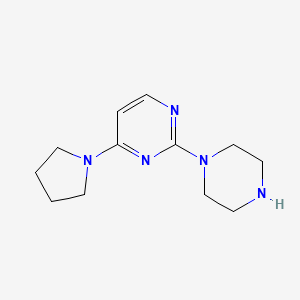
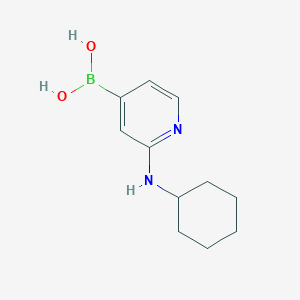
![[3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14875512.png)
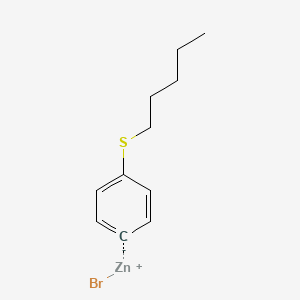
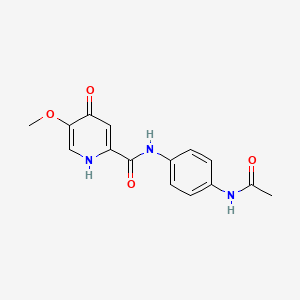
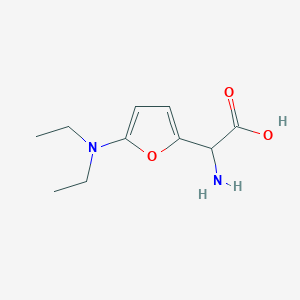
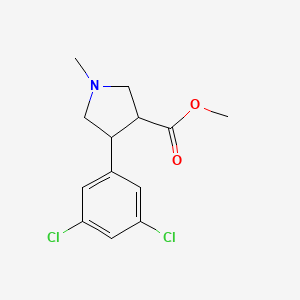
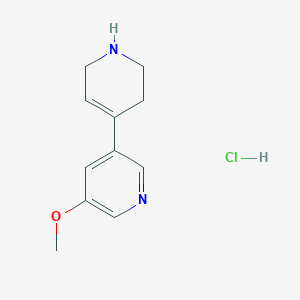
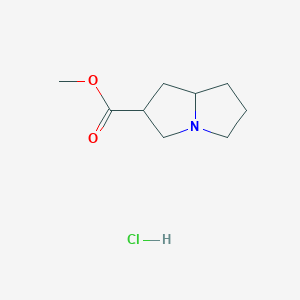
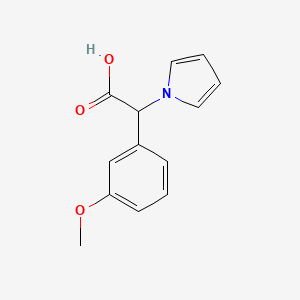
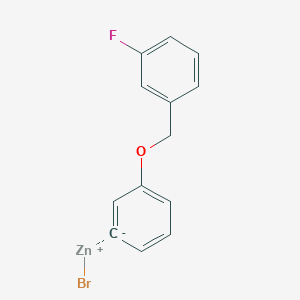
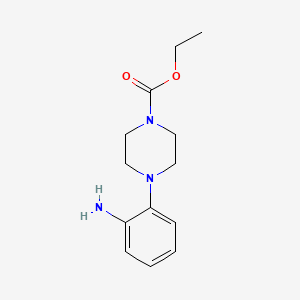

![1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14875587.png)
